A 33

Description

Structure

3D Structure

Properties

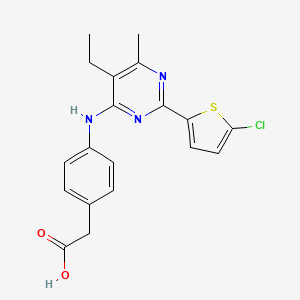

IUPAC Name |

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSPBLZPJMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-33: A Technical Guide to the Mechanism of Action of a Selective PDE4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of A-33, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). This document details the molecular interactions, downstream signaling effects, and key experimental data related to A-33, offering valuable insights for researchers in drug discovery and development.

Core Mechanism of Action: Allosteric Inhibition of PDE4B

A-33 exerts its inhibitory effect on PDE4B through a unique allosteric mechanism. Unlike competitive inhibitors that bind directly to the active site, A-33 interacts with a single amino acid located in the C-terminal region of the PDE4B enzyme.[1] This binding event induces a conformational change in the enzyme, causing the C-terminal domain to fold over and obstruct the active site.[1] This "closed conformation" effectively prevents the substrate, cyclic adenosine monophosphate (cAMP), from accessing the catalytic machinery for hydrolysis.[1] This distinct mechanism of action is the basis for A-33's high selectivity for the PDE4B isoform.

Below is a diagram illustrating the allosteric inhibition of PDE4B by A-33.

Downstream Signaling Pathway: Modulation of cAMP Levels

The primary function of PDE4B is the hydrolysis of cAMP, a crucial second messenger involved in a myriad of cellular processes. By inhibiting PDE4B, A-33 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various target proteins, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation, memory, and other physiological processes.[2]

The following diagram illustrates the PDE4B signaling pathway and the impact of A-33.

Quantitative Data on A-33 Activity

The potency and selectivity of A-33 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of A-33

| Target | IC50 Value | Selectivity (over PDE4D) | Reference |

| PDE4B | 15 nM - 27 nM | >100-fold | [1][3][4] |

| PDE4D | 1569 nM - 1.7 µM | - | [1][5] |

| Other PDEs | > 10 µM | - | [1] |

Table 2: Cellular and In Vivo Effects of A-33

| Experimental System | Effect | Quantitative Measure | Reference |

| Murine Hippocampal HT-22 Cells | Increased cAMP levels | 150% increase with 100 nM A-33; 320% increase with 1 µM A-33 | [5] |

| Mice (LPS-induced) | Inhibition of TNF-α production | ID50 = 14 mg/kg (p.o.) | [5] |

| Rat Model of Traumatic Brain Injury | Improved cognitive function | Effective at 0.3 mg/kg (i.p.) | [5] |

| Mice | Antidepressant-like effects | Effective at 0.3-1 mg/kg (i.p.) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-33.

PDE4B Enzymatic Inhibition Assay

This assay determines the in vitro potency of A-33 in inhibiting the enzymatic activity of recombinant PDE4B.

Materials:

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

A-33 compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Snake venom nucleotidase

-

Inorganic pyrophosphatase

-

Malachite green reagent for phosphate detection

-

96-well microplates

Procedure:

-

Prepare serial dilutions of A-33 in the assay buffer.

-

In a 96-well plate, add the recombinant PDE4B enzyme to each well.

-

Add the A-33 dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP and pyrophosphate into adenosine and inorganic phosphate.

-

Add the malachite green reagent to detect the amount of inorganic phosphate produced.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each A-33 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular cAMP Measurement Assay

This assay quantifies the effect of A-33 on intracellular cAMP levels in a cellular context.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages, HEK293 cells)

-

Cell culture medium and supplements

-

A-33 compound

-

Forskolin (or another adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

96-well cell culture plates

-

Lysis buffer (for ELISA)

Procedure (ELISA-based):

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of A-33 for a specified time (e.g., 1 hour).

-

Stimulate the cells with an adenylyl cyclase activator like forsklin to induce cAMP production.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves competitive binding between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the intracellular cAMP concentration based on a standard curve and determine the fold-increase in cAMP levels in A-33 treated cells compared to control cells.

LPS-Induced TNF-α Secretion Assay

This assay evaluates the anti-inflammatory effect of A-33 by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

A-33 compound

-

TNF-α ELISA kit

-

24-well or 96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a culture plate at a density of approximately 5x10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of A-33 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 12 or 24 hours) to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

-

Calculate the percentage of inhibition of TNF-α secretion by A-33 at each concentration and determine the IC50 value.

The following diagram outlines the general workflow for screening PDE4B inhibitors.

Conclusion

A-33 is a highly selective PDE4B inhibitor that operates through a distinct allosteric mechanism. By preventing the hydrolysis of cAMP, A-33 modulates downstream signaling pathways, leading to a range of cellular effects, including the suppression of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the therapeutic potential of PDE4B inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. az.research.umich.edu [az.research.umich.edu]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. biorxiv.org [biorxiv.org]

A-33: A Technical Whitepaper on the Discovery, Synthesis, and Activity of a Selective PDE4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of A-33, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). A-33, with the chemical name 2-[4-[[2-(5-Chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidin-4-yl]amino]phenyl]acetic acid, has emerged as a significant research tool for elucidating the role of PDE4B in various pathological conditions.[1] This guide details the synthetic route, experimental protocols for key biological assays, and quantitative data on its inhibitory activity and cellular effects. Furthermore, it visualizes the core signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and application.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). Due to their distinct expression patterns and cellular functions, selective inhibition of these subtypes is a key strategy in drug discovery. Notably, PDE4B is predominantly expressed in inflammatory and immune cells, making it an attractive target for treating inflammatory diseases. The development of non-selective PDE4 inhibitors has been hampered by dose-limiting side effects, such as nausea and emesis, which are primarily attributed to the inhibition of the PDE4D subtype. This has driven the search for selective PDE4B inhibitors with an improved therapeutic window.

Compound A-33 was identified as a highly selective PDE4B inhibitor through the optimization of a 2-arylpyrimidine derivative series. This whitepaper will serve as a technical guide to its discovery, synthesis, and biological evaluation.

Physicochemical Properties and Inhibitory Potency

A-33 is an orally bioavailable small molecule with the following properties:

| Property | Value | Reference |

| Chemical Name | 2-[4-[[2-(5-Chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidin-4-yl]amino]phenyl]acetic acid | [1] |

| Molecular Formula | C₁₉H₁₈ClN₃O₂S | [1][2] |

| Molecular Weight | 387.88 g/mol | [1][2] |

| CAS Number | 915082-52-9 | [2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

The inhibitory activity of A-33 against PDE4 subtypes highlights its selectivity for PDE4B:

| Target | IC₅₀ (nM) | Selectivity (vs. PDE4B) | Reference |

| PDE4B | 15 | - | [1][2] |

| PDE4D | 1700 | >100-fold |

Synthesis of A-33

The synthesis of A-33 is achieved through a multi-step process involving the construction of the central pyrimidine core followed by functionalization. A representative synthetic scheme is outlined below.

References

Technical Guide: Small Molecule Inhibitors of the IL-33/ST2 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-33 (IL-33) is a cytokine belonging to the IL-1 family that has emerged as a critical mediator in a variety of inflammatory and autoimmune diseases.[1][2] Acting as an "alarmin" released upon cellular damage, IL-33 signals through its receptor ST2 (also known as IL1RL1), initiating a downstream signaling cascade that drives potent type 2 immune responses.[3][4] The IL-33/ST2 axis is implicated in the pathophysiology of asthma, atopic dermatitis, and other allergic conditions.[1][2] Consequently, the development of small molecule inhibitors to block this protein-protein interaction (PPI) represents a promising therapeutic strategy. This guide provides a technical overview of the IL-33/ST2 signaling pathway, methodologies for inhibitor discovery, and a summary of identified small molecule modulators.

The IL-33/ST2 Signaling Pathway

The binding of IL-33 to the transmembrane form of its receptor, ST2L, in conjunction with its co-receptor, IL-1 receptor accessory protein (IL-1RAcP), triggers the activation of downstream signaling. This interaction leads to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein and interleukin-1 receptor-associated kinases (IRAKs). Subsequently, tumor necrosis factor receptor-associated factor 6 (TRAF6) is engaged, culminating in the activation of key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways drive the transcription of pro-inflammatory genes, leading to the production of cytokines and other mediators of inflammation.

Small Molecule Inhibitors and Quantitative Data

The discovery of small molecules that inhibit the IL-33/ST2 interaction is an active area of research. High-throughput screening and computational approaches have led to the identification of several promising chemical scaffolds. One such example is the identification of a series of ST2 inhibitors, including the lead compound iST2-1 .[5] While the exact IC50 values from the primary literature require direct consultation, the study reports the successful identification and characterization of these inhibitors.[5] Other research efforts have identified molecules such as ZINC59514725 , DB00158 , and DB00642 as potential inhibitors through virtual screening.[2][6][7]

Table 1: Quantitative Data for Representative IL-33/ST2 Inhibitors

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| iST2-1 | ST2 | AlphaLISA | Data not publicly available in summary documents | [5] |

| (R)-iST2-1 | ST2 | AlphaLISA | Data not publicly available in summary documents | [5] |

| (S)-iST2-1 | ST2 | AlphaLISA | Data not publicly available in summary documents | [5] |

| ZINC59514725 | ST2 | In silico (Binding Free Energy < -20 kcal/mol) | N/A | [1][2] |

| DB00158 | IL-33 | In silico | N/A | [6][7] |

| DB00642 | IL-33 | In silico | N/A | [6][7] |

Note: Specific IC50 values for iST2-1 and its analogs are reported in the primary literature but are not available in the provided search results. The data for ZINC59514725, DB00158, and DB00642 are based on computational predictions and require experimental validation.

Experimental Protocols

The identification and characterization of small molecule inhibitors of the IL-33/ST2 pathway employ a range of experimental techniques, from computational screening to biochemical and cell-based assays.

Virtual Screening for Inhibitor Discovery

In silico screening is a powerful method to identify potential hit compounds from large chemical libraries. The general workflow involves using the known crystal structure of the target protein to computationally dock and score candidate molecules.

Protocol:

-

Target Preparation: The crystal structure of the IL-33/ST2 complex (e.g., PDB ID: 4KC3) is obtained and prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Pharmacophore Modeling: Based on the key interacting residues at the protein-protein interface, a pharmacophore model is generated. This model defines the essential 3D arrangement of chemical features required for a molecule to bind to the target.

-

Library Screening: A large database of small molecules (e.g., the ZINC database) is screened against the pharmacophore model to filter for compounds with the desired chemical features.

-

Molecular Docking: The filtered compounds are then docked into the binding site of the target protein (either IL-33 or ST2). Docking algorithms predict the binding conformation and affinity of the small molecule.

-

Hit Selection and Analysis: The top-scoring compounds are selected for further analysis, such as molecular dynamics simulations to assess the stability of the protein-ligand complex.

AlphaLISA for IL-33/ST2 Binding

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to quantify the interaction between two molecules in a no-wash format, making it suitable for high-throughput screening.

Protocol:

-

Reagent Preparation: Prepare a biotinylated anti-analyte antibody and an anti-analyte antibody conjugated to AlphaLISA acceptor beads. Streptavidin-coated donor beads are also required.

-

Assay Reaction: In a microplate, the sample containing the IL-33/ST2 complex is incubated with the biotinylated antibody and the acceptor bead-conjugated antibody.

-

Bead Proximity: The biotinylated antibody binds to the streptavidin-coated donor beads. If IL-33 and ST2 are interacting, the donor and acceptor beads are brought into close proximity.

-

Signal Generation: Upon excitation of the donor beads at 680 nm, singlet oxygen is produced, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the signal is proportional to the extent of the IL-33/ST2 interaction.

-

Inhibitor Screening: Test compounds are added to the assay wells to assess their ability to disrupt the IL-33/ST2 interaction, which is measured as a decrease in the chemiluminescent signal.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA is commonly used to measure the concentration of IL-33 or ST2.

Protocol:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the target protein (e.g., anti-human ST2).

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

-

Sample Incubation: Standards and samples are added to the wells, and any target protein present is captured by the immobilized antibody.

-

Detection Antibody: A second, enzyme-linked detection antibody that also binds to the target protein at a different epitope is added.

-

Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).

-

Measurement: The intensity of the signal is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to the standard curve.

Conclusion

The IL-33/ST2 signaling pathway is a key driver of inflammation in a number of diseases, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can disrupt the IL-33/ST2 protein-protein interaction offers a promising alternative to biologic therapies. The use of integrated discovery platforms, combining in silico methods with high-throughput biochemical assays, has led to the identification of novel chemical matter for this challenging target. Further optimization of these lead compounds is anticipated to yield potent and selective clinical candidates for the treatment of IL-33-mediated diseases.

References

- 1. Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of the alarmin IL-33 regulates ST2-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of the alarmin IL-33 regulates ST2-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. [PDF] Structure-based discovery of interleukin-33 inhibitors: a pharmacophore modelling, molecular docking, and molecular dynamics simulation approach | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The A3 Adenosine Receptor's Complex Regulation of cAMP in Inflammatory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the A3 Adenosine Receptor (A3AR) and its pivotal, yet complex, role in modulating cyclic adenosine monophosphate (cAMP) signaling within inflammatory cells. Given its high expression in these cells compared to healthy tissues, the A3AR has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers.[1] This document details the core signaling pathways, summarizes key quantitative data from experimental findings, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms.

The A3AR Signaling Nexus: A Dual Modulator of cAMP

The A3 Adenosine Receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous nucleoside adenosine, levels of which rise significantly in response to metabolic stress, inflammation, and cell damage.[2][3] A3AR's effect on intracellular cAMP is primarily inhibitory. Upon activation by an agonist, the A3AR predominantly couples to inhibitory G-proteins of the Gi family (specifically Giα-2 and Giα-3). This engagement leads to the inhibition of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels curtails the activity of downstream effectors like Protein Kinase A (PKA), thereby modulating various cellular functions, including the production of inflammatory cytokines.[2][4][5]

However, the A3AR signaling cascade is not limited to cAMP inhibition. The receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[2] Furthermore, A3AR activation can stimulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphatidylinositol-3-kinase (PI3K).[2][6] This multifaceted signaling capacity allows the A3AR to exert diverse and context-dependent effects on inflammatory cells.

Visualizing the A3AR-cAMP Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by A3AR activation and its inhibitory effect on the cAMP pathway.

Quantitative Data Summary: A3AR Modulation in Inflammatory Cells

Activation or inhibition of the A3AR leads to measurable changes in intracellular signaling molecules and inflammatory outputs. The tables below summarize quantitative findings from studies on various inflammatory cell types.

Table 1: Effect of A3AR Activation on cAMP Levels

| Cell Type | Agonist/Condition | Concentration | Change in cAMP Level | Reference |

| CHO cells (transfected) | NECA | 10 µM | Inhibition of forskolin-stimulated cAMP | [4] |

| Human Colonic Epithelial Cells | 2-Cl-IB-MECA | Not specified | Decrease in intracellular cAMP | [7] |

| General (Gi-coupling) | A3AR Agonists | Varies | Decrease from basal or stimulated levels | [2][5] |

Table 2: Effect of A3AR Activation on Inflammatory Mediators

| Cell Type | Agonist | Concentration | Inflammatory Mediator | Effect | Reference |

| Human Colonic Epithelial Cells | 2-Cl-IB-MECA | 100 nM | IL-8 (TNF-α stimulated) | Significant Decrease | [7] |

| Human Colonic Epithelial Cells | 2-Cl-IB-MECA | 100 nM | IL-1β (TNF-α stimulated) | Significant Decrease | [7] |

| Neutrophils | A3AR Agonists | Varies | Proinflammatory Mediators | Inhibition of Release | [8] |

| Macrophages | A3AR Agonists | Varies | TNF-α (LPS-stimulated) | Potentiation/Enhancement | [7] |

| Endotoxemic Mice | A3AR Agonists | Varies | IL-12 & IFN-γ | Decrease in Production | [9] |

Table 3: Effect of A3AR on Inflammatory Cell Function

| Cell Type | Model/Condition | Measured Function | Effect of A3AR Activation/Presence | Reference |

| Human Neutrophils | In vitro migration assay | Chemotaxis/Migration Velocity | Reduced by agonists and antagonists | [10] |

| Mouse Neutrophils | A3AR Knockout (A3AR-/-) | Chemotaxis | ~50% lower compared to Wild Type | [11] |

| Neutrophils | In vitro adhesion assay | Adhesion to endothelium | Attenuated/Inhibited | [8] |

| Macrophages | Glucocorticoid exposure | Survival of anti-inflammatory monocytes | Promoted via autocrine A3AR stimulation | [5][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate A3AR function and its regulation of cAMP.

Protocol: cAMP Accumulation Assay

This assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, which is typically stimulated with forskolin.

-

Cell Culture : Culture cells of interest (e.g., HEK293 cells stably expressing human A3AR, or primary inflammatory cells like neutrophils or macrophages) to ~80-90% confluency in a suitable medium.

-

Plating : Seed cells into 24-well or 48-well plates at a density of 50,000-100,000 cells per well and allow them to adhere overnight.

-

Pre-incubation : Wash the cells with serum-free medium or a suitable buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 20-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, to prevent cAMP degradation.

-

Agonist Treatment : Add the A3AR agonist (e.g., 2-Cl-IB-MECA or NECA) at various concentrations to the designated wells. Include a vehicle control. Incubate for 15-20 minutes at 37°C.

-

Stimulation : Add a known adenylyl cyclase activator, typically 1-10 µM Forskolin, to all wells except the basal control. This stimulates cAMP production. Incubate for a further 15-20 minutes at 37°C.

-

Cell Lysis : Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl or a lysis buffer provided with a commercial assay kit.

-

cAMP Quantification : Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay kit, following the manufacturer’s instructions.

-

Data Analysis : Normalize the data to the forskolin-only treated wells (representing 100% stimulation). Plot the percentage of inhibition against the log concentration of the agonist to determine the IC50 value.

Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol assesses the migratory capacity of neutrophils in response to a chemoattractant, and how it is modulated by A3AR ligands.

-

Neutrophil Isolation : Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., with Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation).

-

Cell Treatment : Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA). Pre-incubate the cells with the A3AR agonist or antagonist (or vehicle control) for 30 minutes at 37°C.

-

Chamber Setup : Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading : Add the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower wells of the chamber.

-

Cell Seeding : Add the pre-treated neutrophil suspension to the upper wells.

-

Incubation : Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration through the membrane.

-

Quantification :

-

Remove non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane using a stain like Diff-Quik™ or Hoechst.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

-

-

Data Analysis : Compare the number of migrated cells in the agonist/antagonist-treated groups to the vehicle control group. Express results as a percentage of the control migration.

Visualizing an Experimental Workflow

The diagram below outlines a typical workflow for investigating the effect of an A3AR agonist on cytokine production in macrophages.

Conclusion

The A3 Adenosine Receptor is a critical regulator of inflammatory cell function, primarily exerting its effects through a Gi-protein-mediated inhibition of the cAMP signaling pathway. This leads to a general dampening of pro-inflammatory responses, although its ability to engage other signaling pathways like PLC and MAPK adds layers of complexity to its biological role. The overexpression of A3AR in inflamed tissues makes it an attractive target for therapeutic intervention. A thorough understanding of its signaling mechanisms, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is essential for the successful development of novel A3AR-targeted drugs for inflammatory diseases.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient G protein coupling is not required for agonist‐mediated internalization and membrane reorganization of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Frontiers | Regulation of Inflammation by Adenosine [frontiersin.org]

- 10. IMPAIRMENT OF ADENOSINE A3 RECEPTOR ACTIVITY DISRUPTS NEUTROPHIL MIGRATORY CAPACITY AND IMPACTS INNATE IMMUNE FUNCTION IN VIVO - OAK Open Access Archive [oak.novartis.com]

- 11. A3 AND P2Y2 RECEPTORS CONTROL THE RECRUITMENT OF NEUTROPHILS TO THE LUNGS IN A MOUSE MODEL OF SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of "A33" in Traumatic Brain Injury: A Technical Guide

An In-depth Examination of a Phosphodiesterase 4B Inhibitor and the Pivotal IL-33 Cytokine in Traumatic Brain Injury Pathophysiology

Introduction

Part 1: A33, the Phosphodiesterase 4B (PDE4B) Inhibitor

Compound A33 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The reduction in cAMP is associated with inflammatory responses that exacerbate pathology following TBI. By inhibiting PDE4B, A33 aims to increase intracellular cAMP levels, thereby exerting anti-inflammatory effects.

Mechanism of Action

In the context of TBI, the inflammatory response is a key driver of secondary injury. PDE4B is upregulated in immune cells, and its inhibition by compounds like A33 leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the infiltration of inflammatory cells, such as neutrophils, into the injured brain tissue.[1]

Experimental Data

Studies in animal models of TBI have demonstrated the effects of A33 on neuroinflammation.

| Experimental Group | Total CD11b+ Cells (at 3 hrs) | Neutrophils (at 3 hrs) | Total CD11b+ Cells (at 24 hrs) | Neutrophils (at 24 hrs) | Reference |

| TBI + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | [1] |

| TBI + A33 (0.3 mg/kg) | Mean ± SEM | Mean ± SEM | Significantly Reduced (p<0.01 ) | Significantly Reduced (p<0.01 ) | [1] |

Note: Specific mean and SEM values were not provided in the source material, but the significant reduction at 24 hours was highlighted.

Experimental Protocols

Traumatic Brain Injury Model and A33 Administration

A common experimental model is the controlled cortical impact (CCI) model in rodents.[2]

-

Animal Preparation: Adult male C57BL/6J mice are anesthetized.

-

Surgical Procedure: A craniotomy is performed over the desired cortical region.

-

Induction of TBI: A pneumatic impactor device is used to deliver a controlled impact to the exposed dura mater.

-

A33 Administration: The PDE4B inhibitor A33 (0.3 mg/kg) is administered intraperitoneally 30 minutes after the induction of TBI.[1]

-

Tissue Analysis: At various time points (e.g., 3 and 24 hours post-injury), brain tissue is collected for analysis, such as flow cytometry to quantify immune cell populations.[1]

Signaling Pathway Visualization

Caption: PDE4B inhibition by A33 after TBI.

Part 2: Interleukin-33 (IL-33) in Traumatic Brain Injury

Interleukin-33 (IL-33) is a member of the IL-1 cytokine family and functions as an "alarmin," a danger signal released by damaged cells to alert the immune system.[3] In the central nervous system (CNS), IL-33 is released from astrocytes and oligodendrocytes following injury.[3] It plays a dual role in TBI, contributing to both neuroinflammation and neuroprotection.

The IL-33/ST2 Signaling Axis

IL-33 exerts its effects by binding to its receptor, ST2 (also known as IL1RL1), which forms a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP).[3] This interaction triggers a downstream signaling cascade.

IL-33 as a Biomarker in TBI

Elevated levels of IL-33 in the serum of TBI patients have been correlated with injury severity and patient prognosis.

| Patient Group | Median Serum IL-33 Concentration | Correlation with Glasgow Coma Scale (GCS) | Prognostic Value | Reference |

| Healthy Controls | Not specified, but significantly lower than patients | N/A | N/A | [4] |

| Severe TBI Patients | 692 pg/mL | Significant correlation | IL-33 > 692 pg/mL is an independent predictor of poor prognosis | [4] |

Therapeutic Implications of the IL-33/ST2 Pathway

The IL-33/ST2 signaling axis has been shown to have neuroprotective effects by:

-

Enhancing the function of regulatory T cells (Tregs), which can suppress excessive inflammation.[2][5]

-

Inhibiting autophagy, endoplasmic reticulum stress, and apoptosis in neurons.[6]

Conversely, IL-33 can also contribute to neuroinflammation by activating microglia and promoting the infiltration of immune cells.[7]

Experimental Protocols

Controlled Cortical Impact (CCI) Model and IL-33 Treatment

-

TBI Induction: A CCI model is used in adult male C57BL/6J mice as described previously.[2][5]

-

IL-33 Administration: Recombinant IL-33 (e.g., 2 μg/30 g body weight) is administered intranasally for a specified number of days (e.g., 3 days) post-TBI.[2][5]

-

Functional Outcomes: Sensorimotor function is assessed using standardized neurological severity scores.

-

Histological Analysis: Brain lesion size is quantified from brain sections.

-

Flow Cytometry: Immune cell populations, such as Tregs, are analyzed in the blood and brain.[2][5]

In Vitro Treg Suppression Assay

-

Cell Isolation: Regulatory T cells are isolated from the spleens of mice.

-

Cell Culture: Tregs are cultured and activated, with or without the addition of IL-33 (e.g., 50 ng/ml).[2][5]

-

Co-culture: The treated Tregs are then co-cultured with T effector cells.

-

Proliferation Assay: The inhibitory effect of Tregs on T effector cell proliferation is measured.[2][5]

Signaling Pathway Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. IL-33/ST2 Axis Protects Against Traumatic Brain Injury Through Enhancing the Function of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-33 (IL-33) as a Diagnostic and Prognostic Factor in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Usefulness of serum interleukin-33 as a prognostic marker of severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | IL-33/ST2 Axis Protects Against Traumatic Brain Injury Through Enhancing the Function of Regulatory T Cells [frontiersin.org]

- 6. IL-33/ST2L Signaling Provides Neuroprotection Through Inhibiting Autophagy, Endoplasmic Reticulum Stress, and Apoptosis in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: The Landscape of Novel Antidepressant Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "A 33" did not yield any publicly available scientific data. It is possible that this is an internal, undisclosed compound name, a misnomer, or in a very early stage of non-public development. Therefore, this guide provides an in-depth overview of the core principles, experimental evaluation, and mechanisms of several classes of novel antidepressant compounds that are currently in advanced stages of research and development.

Introduction: Beyond Monoamines

For decades, the development of antidepressants has been dominated by the monoamine hypothesis, focusing on modulating serotonin, norepinephrine, and dopamine neurotransmission. While effective for many, a significant portion of individuals with major depressive disorder (MDD) do not achieve remission with these agents, highlighting a critical unmet need for novel therapeutic strategies. The field is now experiencing a paradigm shift, with research focusing on new targets that promise more rapid and robust antidepressant effects. This guide explores the core science behind these emerging compounds, detailing their mechanisms of action, preclinical evaluation, and clinical efficacy.

The primary focus of modern antidepressant research has moved towards pathways involved in neuroplasticity, glutamatergic signaling, and inflammatory processes. Key targets include the N-methyl-D-aspartate (NMDA) receptor, the serotonin 5-HT2A receptor, and the mammalian target of rapamycin (mTOR) signaling pathway. Compounds acting on these targets, such as esketamine and psilocybin, have demonstrated rapid and sustained antidepressant effects in individuals with treatment-resistant depression.

Key Classes of Novel Antidepressant Compounds

Glutamatergic Modulators (NMDA Receptor Antagonists)

This class of compounds represents a significant departure from traditional antidepressants. By antagonizing the NMDA receptor, these drugs trigger a cascade of downstream effects that ultimately enhance synaptic plasticity.

-

Esketamine: The S-enantiomer of ketamine, esketamine is a non-competitive NMDA receptor antagonist. Its antidepressant effects are thought to be mediated by a complex signaling cascade that begins with the blockade of NMDA receptors on GABAergic interneurons. This leads to a "glutamate surge," subsequent activation of AMPA receptors, release of Brain-Derived Neurotrophic Factor (BDNF), and activation of the mTOR pathway, ultimately resulting in increased synaptogenesis.

-

AXS-05: This is a combination of dextromethorphan and bupropion. Dextromethorphan is an NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin and norepinephrine reuptake inhibitor. Bupropion serves to increase the bioavailability of dextromethorphan and is also a norepinephrine-dopamine reuptake inhibitor.

Psychedelics (Serotonin 5-HT2A Receptor Agonists)

Classic psychedelics are re-emerging as promising therapeutics for mood disorders, with a primary mechanism involving agonism at the 5-HT2A receptor.

-

Psilocybin: A naturally occurring psychedelic prodrug, psilocybin is converted to its active metabolite, psilocin. Psilocin is a potent agonist at the 5-HT2A receptor. Its antidepressant effects are believed to stem from its ability to induce profound changes in brain connectivity and neural plasticity, leading to lasting shifts in mood and perception.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of representative novel antidepressant compounds.

Table 1: Preclinical Behavioral Data

| Compound | Animal Model | Behavioral Test | Key Finding |

| Esketamine | Stress-preconditioned Mice | Forced Swim Test (FST) | Reduced immobility time compared to vehicle, indicating an antidepressant-like effect.[1] |

| Psilocybin | Mice | Forced Swim Test (FST) | Studies on psilocybin's direct effect in the FST are varied; its primary evaluation is in more complex behavioral models and clinical settings. |

| Dextromethorphan | Rats | Forced Swim Test (FST) | Demonstrates a reduction in immobility time, suggesting antidepressant activity. |

Table 2: Clinical Efficacy Data in Major Depressive Disorder

| Compound/Drug | Trial Phase | Primary Endpoint | Results |

| Esketamine (intranasal) | Phase 3 (vs. placebo) | Remission Rate at 24 hours | Esketamine: 20.4% vs. Placebo: 9.8%.[2] |

| Psilocybin (single 25 mg dose) | Phase 2 (vs. niacin placebo) | Change in MADRS Score (Day 43) | Mean difference of -12.3 compared to niacin, indicating significant symptom reduction.[3] |

| Psilocybin (single 25 mg dose) | Phase 3 (vs. placebo) | Change in MADRS Score (Week 6) | Clinically meaningful difference of -3.6 in change from baseline compared to placebo (p<0.001).[4] |

| Psilocybin (two doses) | Randomized Clinical Trial | Remission Rate (GRID-HAMD ≤7) | 54% of participants were in remission at week 4.[5] |

| AXS-05 (Dextromethorphan/Bupropion) | Phase 3 | Remission Rate (MADRS ≤10) | Remission rates of 39.5% to 46.5% compared to 16.2% for bupropion alone.[6] |

MADRS: Montgomery-Åsberg Depression Rating Scale; GRID-HAMD: GRID-Hamilton Depression Rating Scale.

Experimental Protocols

Detailed methodologies for key preclinical experiments used to evaluate the antidepressant-like effects of novel compounds are provided below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant compounds. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressants.

Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 50 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind legs or tail (approximately 30-40 cm).

-

Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Procedure: Each mouse or rat is gently placed into the water-filled cylinder.

-

Test Duration: The total test duration is typically 6 minutes.[7][8]

-

Behavioral Scoring: An observer, blind to the treatment groups, records the animal's behavior. The key measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water. Escape-oriented behaviors include swimming and climbing.[7]

-

Analysis: The duration of immobility is typically analyzed during the last 4 minutes of the 6-minute test. A statistically significant decrease in immobility time in the compound-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.[7]

-

Post-Test Care: After the test, animals are removed from the water, gently dried with a towel, and placed in a warmed cage before being returned to their home cage.[7]

Tail Suspension Test (TST)

The TST is another common behavioral test for assessing antidepressant efficacy, primarily in mice. The principle is similar to the FST, where immobility in an inescapable situation is interpreted as a state of behavioral despair.

Protocol:

-

Apparatus: A specialized box or a ledge is used from which the mouse can be suspended.

-

Procedure: A piece of adhesive tape is attached to the mouse's tail, approximately 1-2 cm from the tip. The free end of the tape is then affixed to the suspension bar or ledge, leaving the mouse hanging.

-

Test Duration: The mouse remains suspended for a period of 6 minutes.[9]

-

Behavioral Scoring: The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

-

Analysis: A significant reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

-

Post-Test Care: At the end of the 6-minute session, the mouse is gently removed, and the tape is carefully detached from its tail before it is returned to its home cage.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a more etiologically relevant animal model of depression, as it aims to induce a depressive-like phenotype through prolonged exposure to a series of mild, unpredictable stressors.

Protocol:

-

Housing: Animals are singly housed to increase their susceptibility to social stressors.

-

Stress Regimen: For a period of 3 to 8 weeks, animals are subjected to a varying sequence of mild stressors each day.

-

Types of Stressors: The stressors are varied to prevent habituation and can include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Wet bedding

-

Reversal of the light/dark cycle

-

Food or water deprivation

-

Forced swimming in cold water

-

Restraint stress

-

-

Behavioral Assessment: Following the stress period, a battery of behavioral tests is conducted to assess for depressive-like symptoms, such as anhedonia (measured by the Sucrose Preference Test), behavioral despair (FST or TST), and anxiety.

-

Compound Administration: The test compound can be administered either during the stress period to assess preventative effects or after the induction of the depressive phenotype to evaluate its therapeutic efficacy.

-

Analysis: A reversal of the stress-induced behavioral deficits in the compound-treated group compared to the vehicle-treated stressed group indicates an antidepressant effect.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes.

Signaling Pathway of NMDA Receptor Antagonists

Caption: Mechanism of rapid antidepressant action via NMDA receptor antagonism.

Signaling Pathway of 5-HT2A Receptor Agonists

Caption: Psychedelic antidepressant action via 5-HT2A receptor agonism.

Experimental Workflow for Preclinical Antidepressant Screening

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Single-Dose Psilocybin Treatment for Major Depressive Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 3 Trial Success: Psilocybin Shows Significant Depression Treatment Results | CMPS Stock News [stocktitan.net]

- 5. Effects of Psilocybin-Assisted Therapy on Major Depressive Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ketamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the A33 Glycoprotein: A Promising Target for Colorectal Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A33 glycoprotein (GPA33) is a transmembrane protein that has emerged as a highly specific and promising target for the diagnosis and treatment of colorectal cancer (CRC).[1][2][3] Expressed in over 95% of primary and metastatic colorectal cancers, its restricted expression in normal tissues, primarily the gastrointestinal epithelium, makes it an attractive candidate for targeted therapies with a potentially wide therapeutic window.[1][2][3][4] This technical guide provides a comprehensive overview of the A33 glycoprotein, including its biological characteristics, its role as a therapeutic target, and detailed methodologies for its investigation.

A33 Glycoprotein: Biological Characteristics

The A33 antigen is a 43-kDa member of the immunoglobulin superfamily.[1] Its structure consists of an extracellular region with two immunoglobulin-like domains (a V-type and a C2-type), a single transmembrane domain, and a cytoplasmic tail.[1] While its precise biological function is not fully elucidated, its homology to cell adhesion molecules suggests a role in cell-cell recognition and signaling.[1]

Data Presentation: A33 Expression and Therapeutic Efficacy

The following tables summarize key quantitative data regarding A33 expression and the efficacy of A33-targeted therapies from preclinical and clinical studies.

Table 1: Expression of A33 in Colorectal Cancer

| Tissue Type | Percentage of A33-Positive Cases | Staining Pattern | Reference |

| Primary Colorectal Cancer | >95% | Homogeneous | [1][2][3] |

| Metastatic Colorectal Cancer | >95% | Homogeneous | [2][3] |

| Normal Colonic Epithelium | Present | Basolateral membrane | [1] |

| Other Normal Tissues | Generally Absent | - | [1] |

Table 2: Clinical Trial Data for Anti-A33 Monoclonal Antibody (KRN330)

| Clinical Trial Phase | Treatment Regimen | Number of Patients | Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| Phase I (Monotherapy) | KRN330 weekly | 29 | 3 mg/kg weekly | - | 32% (Stable Disease) | 155 days | |

| Phase I/II (Combination) | KRN330 + Irinotecan | 44 (Phase II) | 0.5 mg/kg weekly (with irinotecan) | 4.5% | 45.5% | 87 days |

Table 3: Preclinical Data for A33-Targeted Pretargeted Radioimmunotherapy (PRIT)

| Animal Model | Radionuclide | Outcome | Reference |

| Colorectal cancer xenografts in mice | Lutetium-177 | Complete remission | |

| Colorectal cancer xenografts in mice | Actinium-225 | Significant survival enhancement, histologic cures |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the A33 glycoprotein.

Immunohistochemistry (IHC) for A33 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the detection of the A33 glycoprotein in colorectal cancer tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.

- Transfer slides through two changes of 100% ethanol for 3 minutes each.

- Transfer slides through two changes of 95% ethanol for 3 minutes each.

- Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

- Immerse slides in a pre-heated solution of 10 mM sodium citrate buffer (pH 6.0).

- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

- Allow the slides to cool to room temperature in the buffer for 20 minutes.

3. Staining Procedure:

- Wash slides with phosphate-buffered saline (PBS).

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.

- Wash with PBS.

- Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

- Incubate with a primary anti-A33 monoclonal antibody (e.g., clone A2) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg/mL is recommended.

- Wash with PBS.

- Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

- Wash with PBS.

- Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

- Wash with PBS.

- Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.

- Rinse with distilled water.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.

- "Blue" the sections in running tap water.

- Dehydrate the slides through graded ethanol solutions and clear in xylene.

- Mount with a permanent mounting medium.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol details a method to assess the ability of an anti-A33 antibody to induce the killing of A33-expressing cancer cells by immune effector cells.

1. Cell Preparation:

- Target Cells: Use a colorectal cancer cell line endogenously expressing A33 (e.g., SW1222) or a cell line engineered to express A33.

- Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using a negative selection kit.

2. ADCC Assay Procedure:

- Plate the target cells in a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.

- Add the anti-A33 antibody at various concentrations (e.g., from 0.01 to 10 µg/mL). Include an isotype control antibody as a negative control.

- Incubate for 30 minutes at 37°C.

- Add the NK effector cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).

- Incubate the co-culture for 4 hours at 37°C.

3. Measurement of Cytotoxicity:

- Centrifuge the plate at 250 x g for 5 minutes.

- Collect the supernatant and measure the release of lactate dehydrogenase (LDH) using a commercially available kit, which is indicative of cell lysis.

- Alternatively, target cells can be pre-labeled with a fluorescent dye like calcein-AM, and its release into the supernatant can be measured.

4. Data Analysis:

- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

- Spontaneous release is the LDH released from target cells incubated with media alone.

- Maximum release is the LDH released from target cells lysed with a detergent.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes the establishment of a colorectal cancer xenograft model to evaluate the in vivo efficacy of anti-A33 antibodies.

1. Cell Line and Animal Model:

- Use an A33-positive human colorectal cancer cell line (e.g., SW1222).

- Use immunodeficient mice, such as athymic nude or NOD/SCID mice.

2. Tumor Implantation:

- Harvest the cancer cells during their exponential growth phase.

- Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.

- Inject 100 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer the anti-A33 antibody (and control IgG) intravenously or intraperitoneally at the desired dose and schedule.

4. Efficacy Evaluation:

- Continue to monitor tumor volume throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to confirm target engagement).

- Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the treatment.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes are provided below using the DOT language for Graphviz.

A33 Glycoprotein and its Regulation by the Wnt Signaling Pathway

The expression of A33 has been shown to be negatively regulated by the Wnt signaling pathway. Inhibition of this pathway can lead to increased A33 expression, potentially enhancing the efficacy of A33-targeted therapies.

Caption: Regulation of A33 glycoprotein expression by the Wnt signaling pathway.

Workflow for Developing an Anti-A33 Monoclonal Antibody Therapy

This diagram illustrates the typical workflow for the development of a therapeutic monoclonal antibody targeting the A33 glycoprotein.

Caption: Workflow for anti-A33 monoclonal antibody development.

Mechanism of Action: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

This diagram illustrates the mechanism by which an anti-A33 antibody can mediate the killing of a colorectal cancer cell via ADCC.

Caption: Mechanism of anti-A33 antibody-mediated ADCC.

Conclusion

The A33 glycoprotein represents a compelling and highly specific target for the development of novel therapies for colorectal cancer. Its high prevalence in CRC and limited expression in normal tissues provide a strong rationale for its continued investigation. This technical guide offers a foundational resource for researchers and drug developers, providing key data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the advancement of A33-targeted therapeutics. Further research into the downstream signaling pathways of A33 and the development of next-generation therapeutic modalities will be crucial in realizing the full clinical potential of targeting this promising antigen.

References

- 1. The human A33 antigen is a transmembrane glycoprotein and a novel member of the immunoglobulin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A novel human monoclonal antibody specific to the A33 glycoprotein recognizes colorectal cancer and inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The "A 33" Antibacterial Agent Pardaxin: A Technical Guide for Researchers

An In-depth Analysis of the 33-Amino Acid, Pore-Forming Peptide and its Efficacy Against Gram-Positive Bacteria

This technical guide provides a comprehensive overview of the antibacterial agent Pardaxin, a 33-amino acid peptide, with a specific focus on its activity against Gram-positive bacteria. Pardaxin, originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a mechanistic overview to facilitate further research and development.

Quantitative Efficacy of Pardaxin Against Gram-Positive Bacteria

Pardaxin exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Pardaxin Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (MRSA) | 6.25 | ~1.7 | [1] |

| Staphylococcus aureus | 3.1 | 0.84 | |

| Staphylococcus epidermidis | 6.2 | 1.68 | |

| Bacillus subtilis | 1.6 | 0.43 | |

| Enterococcus faecalis | 12.5 | 3.38 |

Note: Molar concentrations are estimated based on the molecular weight of Pardaxin (~3.7 kDa). Data for S. aureus, S. epidermidis, B. subtilis, and E. faecalis are compiled from multiple sources for representative values.

Mechanism of Action: Membrane Disruption and Pore Formation

Pardaxin's primary mechanism of action against bacteria is the physical disruption of the cell membrane integrity.[2] This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in cell death.[2]

While the direct physical disruption of the membrane is the primary bactericidal mechanism, this profound cellular stress can trigger downstream signaling responses in bacteria. One such response is the activation of two-component systems that sense and respond to cell envelope stress.

Visualizing the Cell Envelope Stress Response

The following diagram illustrates a generalized workflow for how a pore-forming peptide like Pardaxin can induce a cell envelope stress response in Gram-positive bacteria.

Caption: Generalized signaling pathway for cell envelope stress response induced by Pardaxin.

Detailed Experimental Protocols

To facilitate the study of Pardaxin and other antimicrobial peptides, this section provides detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of Pardaxin that inhibits the visible growth of a target Gram-positive bacterium.

Materials:

-

Pardaxin (lyophilized powder)

-

Target bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile deionized water or appropriate solvent for Pardaxin

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Pardaxin Stock Solution: Prepare a stock solution of Pardaxin by dissolving the lyophilized powder in sterile deionized water to a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the Pardaxin stock solution (or a working dilution) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no Pardaxin), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of Pardaxin at which no visible turbidity is observed.

Time-Kill Assay

Objective: To assess the rate at which Pardaxin kills a bacterial population over time.

Materials:

-

Pardaxin

-

Target bacterial strain

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes.

-

Add Pardaxin to the tubes at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without Pardaxin.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each Pardaxin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Membrane Permeabilization Assay (SYTOX Green)

Objective: To measure the extent of membrane damage caused by Pardaxin by quantifying the uptake of a membrane-impermeable fluorescent dye.[3]

Materials:

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Target bacterial strain

-

Buffer (e.g., 5% TSB in 0.85% NaCl)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Grow the target bacteria to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with the assay buffer and resuspend them to a concentration of approximately 1 x 10⁸ CFU/mL.[3]

-

In a black 96-well plate, combine the bacterial suspension, Pardaxin at various concentrations, and SYTOX Green to a final concentration of 5 µM.[3]

-

Include a positive control where cells are permeabilized with 70% isopropanol and a negative control with untreated cells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., up to 2 hours).[3]

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 528 nm, respectively.[3]

-

An increase in fluorescence indicates that SYTOX Green has entered the cells through the damaged membrane and bound to intracellular nucleic acids.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the antibacterial activity of Pardaxin.

Caption: General experimental workflow for in vitro evaluation of Pardaxin.

Conclusion

Pardaxin is a potent antibacterial peptide with significant activity against Gram-positive bacteria, including drug-resistant strains like MRSA. Its mechanism of action, centered on rapid membrane permeabilization, makes it a promising candidate for further development. The data and protocols presented in this guide offer a foundational resource for researchers investigating Pardaxin and other membrane-active antimicrobial agents. Further studies exploring its in vivo efficacy, toxicity, and potential for combination therapy are warranted.

References

Methodological & Application

Application Notes and Protocols for "A 33" In Vivo Experimental Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The A33 antigen is a glycoprotein expressed on the surface of over 95% of primary and metastatic colorectal cancer cells, making it a compelling target for antibody-based therapies.[1][2] This document provides detailed protocols for in vivo experimental studies utilizing antibodies targeting the A33 antigen, with a focus on the humanized A33 antibody (huA33). The methodologies outlined below cover colorectal cancer xenograft models, biodistribution studies, and therapeutic efficacy experiments.

I. Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving radiolabeled huA33 antibodies in mouse models of colorectal cancer.

Table 1: Biodistribution of Radiolabeled huA33 in Nude Mice with SW1222 Colorectal Xenografts

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor/Blood Ratio |

| 4 hours | 10.2 ± 1.5 | 0.8 |

| 24 hours | 35.4 ± 4.2 | 3.9 |

| 48 hours | 45.1 ± 6.8 | 8.2 |

| 96 hours | 50.0 ± 7.0 | 15.6 |

| 168 hours | 42.3 ± 5.9 | 28.2 |

%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.

Table 2: Pharmacokinetics of ¹²⁴I-huA33 in BALB/c Nude Mice

| Parameter | Value |

| Alpha Half-Life (T₁/₂α) | 1.5 hours[3] |

| Beta Half-Life (T₁/₂β) | 38.2 hours[3] |

| Immunoreactivity (in mouse serum) | 72% (at 24h), 69.8% (at 48h), 51.3% (at 96h)[3] |

II. Experimental Protocols

Protocol 1: Colorectal Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model in immunodeficient mice.

Materials:

-

A33-expressing human colorectal cancer cell line (e.g., SW1222)[3]

-

BALB/c nude mice (6-8 weeks old)

-

Cell culture medium (e.g., RPMI 1640 with 5% fetal calf serum)[3]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional)

-

Syringes and needles (27-gauge)

-

Calipers

Procedure:

-

Culture SW1222 cells to 80-90% confluency.

-

Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS.

-

Adjust the cell concentration to 5 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Initiate experimental procedures when tumors reach a volume of 100-150 mm³.

Protocol 2: In Vivo Biodistribution of Radiolabeled huA33

This protocol details the assessment of the biodistribution and tumor-targeting of radiolabeled huA33.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

Saline solution for injection

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

-

Dissection tools

-

Scales for weighing organs

Procedure:

-

Administer a known amount of radiolabeled huA33 (e.g., 5-10 µCi) to each tumor-bearing mouse via intravenous (tail vein) injection.

-

At predetermined time points (e.g., 4, 24, 48, 96, and 168 hours) post-injection, euthanize a cohort of mice (n=3-5 per time point).

-

Collect blood samples via cardiac puncture.

-

Dissect and collect major organs (tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, and bone).

-

Weigh each organ and blood sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 3: Therapeutic Efficacy Study

This protocol outlines a study to evaluate the anti-tumor efficacy of huA33.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

huA33 antibody

-

Control IgG antibody

-

Vehicle (e.g., sterile saline)

-

Dosing syringes and needles

-

Calipers

Procedure:

-

Randomize tumor-bearing mice into treatment and control groups (n=8-10 per group) once tumors reach the desired size.

-

Administer huA33 antibody to the treatment group at a predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).

-

Administer a control IgG antibody or vehicle to the control groups at the same volume and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor mouse body weight and overall health throughout the study.

-

Continue treatment for a specified duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize all mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

III. Visualizations

Signaling Pathway and Mechanism of Action

The A33 antigen is a member of the immunoglobulin superfamily and does not have a known intrinsic signaling function.[4] The therapeutic effect of anti-A33 antibodies is primarily mediated through immune effector mechanisms.

Caption: Mechanism of action of the anti-A33 antibody.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study using an anti-A33 antibody.

Caption: Workflow for A33 in vivo antibody studies.

References

- 1. Radioiodinated humanized monoclonal antibody A33 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A novel human monoclonal antibody specific to the A33 glycoprotein recognizes colorectal cancer and inhibits metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for Studying Microglial Activation Reduction

Topic: "A 33" for Reducing Microglial Activation Studies

For: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for studying the reduction of microglial activation, focusing on three distinct molecular entities related to the term "this compound": the selective phosphodiesterase 4B (PDE4B) inhibitor A33 , the cytokine Interleukin-33 (IL-33) , and the microglial surface receptor CD33 . These notes are intended to guide researchers in designing and executing experiments to investigate the roles of these molecules in neuroinflammation.

Introduction to Microglial Activation and Therapeutic Targeting

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis and disease. In response to pathogens, injury, or protein aggregates, microglia become activated, a state characterized by morphological changes, proliferation, and the release of signaling molecules such as cytokines and chemokines. While acute microglial activation is essential for clearing debris and promoting tissue repair, chronic activation contributes to neuroinflammation and is a hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD). Therefore, modulating microglial activation is a promising therapeutic strategy. This document explores three distinct approaches to reducing detrimental microglial activation.

Section 1: A33 - A Selective PDE4B Inhibitor

Application Note:

The compound A33 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4B, A33 increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This signaling cascade has been shown to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production in immune cells. In the context of neuroinflammation, targeting PDE4B with A33 presents a strategy to reduce microglial-mediated inflammation. PDE4B is of particular interest as it is critically involved in immune function, while inhibition of other PDE4 subtypes, like PDE4D, has been associated with adverse effects such as nausea and emesis[1].

Quantitative Data:

| Parameter | Compound | Cell Type/Model | Effect | Quantitative Value | Reference |

| PDE4B Inhibition | A33 | In vitro enzyme assay | IC50 | 27 nM | [2] |

| PDE4D Inhibition | A33 | In vitro enzyme assay | IC50 | 1569 nM (>50-fold selective for PDE4B) | [2] |

| TNF-α Reduction | A33 | Traumatic Brain Injury (TBI) mouse model (in vivo) | Reduction in brain TNF-α levels | Significantly reduced | [3] |

| Pro-inflammatory Cytokine Reduction | Roflumilast (another PDE4 inhibitor) | LPS-stimulated BV-2 microglia (in vitro) | Reduction in TNF-α, IL-1β, and IL-6 | Significantly reduced | [4] |